molecular formula C25H17ClN2O5 B10877313 2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10877313
M. Wt: 460.9 g/mol
InChI Key: NIBOAFRVTGSYRX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHClNO

    Molecular Weight: 418.84 g/mol

This compound combines a quinoline scaffold with a benzoate moiety, resulting in a unique structure that has attracted scientific interest.

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. research efforts continue to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Substituent groups on the quinoline and benzoate portions can be replaced by other functional groups.

    Reduction: Reduction reactions may modify the carbonyl group or other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Alkylating agents, such as alkyl halides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH).

Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate the exact outcomes.

Scientific Research Applications

Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure makes it an interesting target for further investigation.

Biology and Medicine:

    Antiviral Properties: Given its structural resemblance to known antiviral compounds, investigations into its antiviral activity against specific viruses (such as HIV) are warranted.

    Drug Discovery: Computational studies predict interactions with HIV reverse transcriptase, suggesting potential therapeutic applications.

Industry: While not yet widely used, this compound’s properties may find applications in materials science, drug development, or other industrial sectors.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to its antiviral activity.

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are limited due to the compound’s novelty. its combination of quinoline and benzoate moieties sets it apart from other molecules.

!Three-dimensional structure of HIV-1 reverse transcriptase in complex with DNA and 1, which is depicted in red (PDB ID 3V4I). The computed binding pose for compound 4 is represented in green.

Properties

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C25H17ClN2O5/c26-17-9-5-15(6-10-17)22(29)14-33-25(32)16-7-11-18(12-8-16)27-24(31)20-13-23(30)28-21-4-2-1-3-19(20)21/h1-13H,14H2,(H,27,31)(H,28,30)

InChI Key

NIBOAFRVTGSYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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